molecular formula C16H19N3O5 B193601 3-O-ethylentacapone CAS No. 857629-79-9

3-O-ethylentacapone

Cat. No. B193601
M. Wt: 333.34 g/mol
InChI Key: FGJZUPPLPIHQSE-KPKJPENVSA-N
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Description

3-O-ethylentacapone is a compound with the molecular formula C16H19N3O5 and a molecular weight of 333.3392 . It is achiral and does not exhibit optical activity .


Molecular Structure Analysis

The molecular structure of 3-O-ethylentacapone is characterized by its molecular formula C16H19N3O5 . Detailed structural analysis would require more specific studies or computational modeling .

Scientific Research Applications

Ethylene-Related Research

  • Ethylenediurea (EDU) in Ozone Research : EDU has been extensively used in studying the impact of ground-level ozone on plants. It helps prevent ozone injury in crop plants and forest trees. EDU's mode of action in suppressing ozone injury, however, remains elusive, indicating a need for further research in this area (Manning et al., 2011).

  • EDU as a Plant Protectant : EDU is recognized as a versatile research tool, particularly in protecting plants from ozone stress. Its application in ecological studies, especially for wild plant species, is crucial due to the increasing interest in understanding plant responses to environmental stressors (Agathokleous et al., 2015).

  • Gene Expression Studies : Investigations into the gene expression in plants exposed to ozone and protected by EDU reveal insights into the molecular mechanisms of plant responses to environmental stressors. Such studies are crucial for understanding the role of antioxidants and other protective mechanisms in plants (Paoletti et al., 2014).

Ethylene Signaling in Plants

  • EIN2-Mediated Ethylene Signaling : Research on ethylene signaling in Arabidopsis, focusing on translational regulation and mRNA functioning, provides significant insights into plant growth and development. Understanding ethylene's role in these processes is crucial for agricultural and ecological studies (Li et al., 2015).

  • Ethylene in Host-Pathogen Interactions : Studies on the role of ethylene in plant defense mechanisms against pathogens are important in agricultural research, especially in developing disease-resistant crops. Ethylene's interaction with other defense pathways highlights the complexity of plant responses to external threats (Broekaert et al., 2006).

Ethylene's Role in Biomolecular Research

  • Ethylene Oxide in Medical Device Sterilization : Ethylene oxide's application in sterilizing medical devices showcases its significance in healthcare and biotechnology. Research in this area focuses on optimizing sterilization processes and understanding the molecular basis of ethylene oxide's effectiveness (Mendes et al., 2007).

  • Ethylene and DNA Damage Biomonitoring : The role of ethylene-related compounds in assessing DNA damage, particularly in the context of environmental and lifestyle exposures (e.g., smoking), is a crucial area of study in molecular epidemiology and public health (Godschalk et al., 2002).

properties

IUPAC Name

(E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5/c1-4-18(5-2)16(21)12(10-17)7-11-8-13(19(22)23)15(20)14(9-11)24-6-3/h7-9,20H,4-6H2,1-3H3/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGJZUPPLPIHQSE-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OCC)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235058
Record name 3-O-Ethylentacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-ethylentacapone

CAS RN

857629-79-9
Record name (2E)-2-Cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N,N-diethyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857629-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Ethylentacapone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0857629799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-Ethylentacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-ETHYLENTACAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KYH8530PC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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